![molecular formula C12H9F6NO B2381275 (E)-1,1,1-trifluoro-4-[[3-(trifluoromethyl)phenyl]methylamino]but-3-en-2-one CAS No. 478040-98-1](/img/structure/B2381275.png)
(E)-1,1,1-trifluoro-4-[[3-(trifluoromethyl)phenyl]methylamino]but-3-en-2-one
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Description
This compound contains a trifluoromethyl group (-CF3), which is often used in pharmaceuticals and agrochemicals due to its ability to improve chemical stability and lipophilicity . It also contains an amino group (-NH2) attached to a phenyl ring, which is a common motif in many biologically active compounds.
Chemical Reactions Analysis
Again, while specific reactions involving this compound aren’t available, compounds with similar structures can undergo a variety of reactions. For example, the amino group might participate in condensation reactions, while the carbon-carbon double bond could potentially undergo addition reactions .Scientific Research Applications
Pharmaceutical Applications
Trifluoromethyl groups are commonly found in FDA-approved drugs . The trifluoromethyl group can enhance the pharmacological properties of drug molecules, making them more effective for various diseases and disorders .
Agrochemical Applications
Trifluoromethylpyridines, which may include compounds similar to the one , have been used extensively in the agrochemical industry . They are used in the protection of crops from pests .
NMR Labeling
The trifluoromethyl group can be used in NMR labeling . This is particularly useful in obtaining structural information from selectively fluorine-labeled peptides, proteins, and non-peptidic structures .
Enhancing Interactions at Nonpolar Interfaces
Trifluoromethyl-substituted proline shows comparable hydrophobicity to valine . This suggests the potential application of these residues for enhancing interactions at nonpolar interfaces .
properties
IUPAC Name |
(E)-1,1,1-trifluoro-4-[[3-(trifluoromethyl)phenyl]methylamino]but-3-en-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F6NO/c13-11(14,15)9-3-1-2-8(6-9)7-19-5-4-10(20)12(16,17)18/h1-6,19H,7H2/b5-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWODZXJULYCJP-SNAWJCMRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CNC=CC(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN/C=C/C(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F6NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-1,1,1-trifluoro-4-({[3-(trifluoromethyl)phenyl]methyl}amino)but-3-en-2-one |
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